molecular formula C8H15NO2 B13494366 Ethyl (3R)-3-amino-3-cyclopropylpropanoate

Ethyl (3R)-3-amino-3-cyclopropylpropanoate

Cat. No.: B13494366
M. Wt: 157.21 g/mol
InChI Key: DARPOOYXGSBFGN-SSDOTTSWSA-N
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Description

Ethyl (3R)-3-amino-3-cyclopropylpropanoate is an organic compound with a unique structure that includes a cyclopropyl group, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R)-3-amino-3-cyclopropylpropanoate typically involves the following steps:

    Amination: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a precursor compound.

    Esterification: The ester functional group is formed through esterification reactions, typically involving the reaction of an alcohol with a carboxylic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to facilitate the cyclopropanation and esterification steps, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-cyclopropylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl (3R)-3-amino-3-cyclopropylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3R)-3-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3S)-3-amino-3-cyclopropylpropanoate: A stereoisomer with different spatial arrangement of atoms.

    Cyclopropylamine: Lacks the ester functional group but shares the cyclopropyl and amino groups.

    Ethyl 3-aminopropanoate: Contains the amino and ester groups but lacks the cyclopropyl group.

Uniqueness

Ethyl (3R)-3-amino-3-cyclopropylpropanoate is unique due to its combination of a cyclopropyl group, an amino group, and an ester functional group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-cyclopropylpropanoate

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)5-7(9)6-3-4-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1

InChI Key

DARPOOYXGSBFGN-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1CC1)N

Canonical SMILES

CCOC(=O)CC(C1CC1)N

Origin of Product

United States

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